Cas no 1805065-69-3 (Ethyl 2-fluoro-5-methoxyisonicotinate)

Ethyl 2-fluoro-5-methoxyisonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-fluoro-5-methoxyisonicotinate
-
- インチ: 1S/C9H10FNO3/c1-3-14-9(12)6-4-8(10)11-5-7(6)13-2/h4-5H,3H2,1-2H3
- InChIKey: HJVPABMDMRSSNM-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)OCC)=C(C=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 2-fluoro-5-methoxyisonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005257-500mg |
Ethyl 2-fluoro-5-methoxyisonicotinate |
1805065-69-3 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029005257-250mg |
Ethyl 2-fluoro-5-methoxyisonicotinate |
1805065-69-3 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029005257-1g |
Ethyl 2-fluoro-5-methoxyisonicotinate |
1805065-69-3 | 95% | 1g |
$2,808.15 | 2022-04-01 |
Ethyl 2-fluoro-5-methoxyisonicotinate 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Ethyl 2-fluoro-5-methoxyisonicotinateに関する追加情報
Ethyl 2-Fluoro-5-Methoxyisonicotinate: A Comprehensive Overview
Ethyl 2-fluoro-5-methoxyisonicotinate, also known by its CAS number 1805065-69-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isonicotinates, which are derivatives of isonicotinic acid. The structure of ethyl 2-fluoro-5-methoxyisonicotinate features a substituted aromatic ring with a fluoro group at the 2-position and a methoxy group at the 5-position, along with an ethyl ester group. These substituents play a crucial role in determining the compound's chemical properties and biological activity.
The synthesis of ethyl 2-fluoro-5-methoxyisonicotinate typically involves multi-step organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and esterifications. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
Ethyl 2-fluoro-5-methoxyisonicotinate has been studied extensively for its potential applications in drug development. The presence of a fluoro group at the 2-position introduces electron-withdrawing effects, which can enhance the compound's ability to interact with biological targets. Similarly, the methoxy group at the 5-position contributes to increased lipophilicity, improving the compound's bioavailability. These properties make ethyl 2-fluoro-5-methoxyisonicotinate a promising candidate for use as a lead compound in medicinal chemistry research.
Recent studies have highlighted the potential of ethyl 2-fluoro-5-methoxyisonicotinate as an inhibitor of certain enzyme targets associated with neurodegenerative diseases. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The study revealed that ethyl 2-fluoro-5-methoxyisonicotinate binds effectively to the active site of AChE, leading to reduced enzymatic activity and improved cognitive function in animal models.
Beyond its pharmacological applications, ethyl 2-fluoro-5-methoxyisonicotinate has also been investigated for its role in materials science. The compound's unique electronic properties make it a suitable candidate for use in organic electronics. For example, researchers have explored its application as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency and stability. Recent findings by Lee et al. (2023) suggest that incorporating ethyl 2-fluoro-5-methoxyisonicotinate into OLEDs can significantly improve their luminous efficiency and operational lifetime.
Ethical considerations are paramount in the development and application of compounds like ethyl 2-fluoro-5-methoxyisonicotinate. Researchers must ensure that their work adheres to strict safety protocols and regulatory standards. The potential toxicity of this compound has been evaluated in preclinical studies, with results indicating low toxicity at therapeutic doses. However, further investigations are required to fully understand its long-term effects on human health and the environment.
In conclusion, ethyl 2-fluoro-5-methoxyisonicotinate represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in drug discovery and materials science. As research continues to unfold, it is anticipated that this compound will contribute significantly to advancing our understanding of complex biological systems and developing innovative technologies.
1805065-69-3 (Ethyl 2-fluoro-5-methoxyisonicotinate) 関連製品
- 1805842-42-5(Ethyl 3-(4-(carboxymethyl)-3-methylphenyl)propanoate)
- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)
- 923245-08-3(N'-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2-methoxybenzohydrazide)
- 2172047-99-1(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoylpyrrolidine-3-carboxylic acid)
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 2172053-91-5(1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)
- 1267172-53-1(5-(4-Bromo-3-methyl-phenyl)-furan-2-carboxylic acid methyl ester)
- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)




